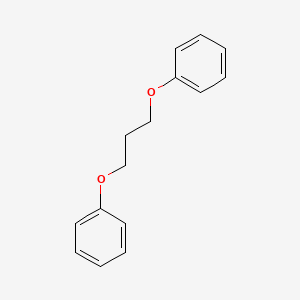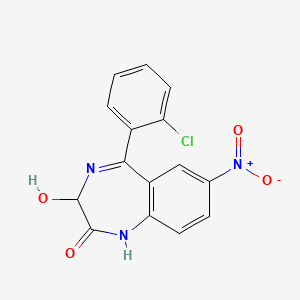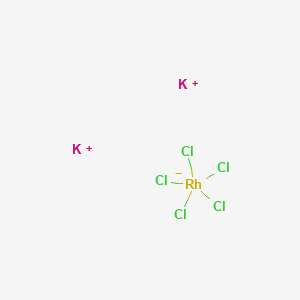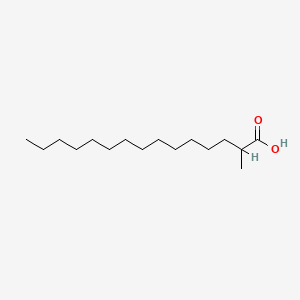
2-Methylpentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpentadecanoic acid is a natural product found in Myrmekioderma rea, Agelas, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Myocardial Ischemia Detection
2-Methylpentadecanoic acid derivatives, particularly those with iodine labeling like 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA), have been studied for their potential in detecting viable myocardial regions in ischemic myocardium. These derivatives are useful for identifying myocardial ischemic injury and can differentiate between viable and nonviable myocardial regions during acute and subacute stages of the disease (Hasegawa et al., 2002).
Biochemical Synthesis
2-Methylpentadecanoic acid has been utilized in the synthesis of naturally occurring compounds, such as sex pheromones in moths and other species. The synthesis processes often involve catalytic conjugate addition under specific conditions, highlighting the acid's role in the creation of biologically significant compounds (Singh et al., 2001).
Rumen Fermentation Studies
In the field of animal nutrition, studies have examined the profiles of odd- and branched-chain fatty acids, including 2-Methylpentadecanoic acid, in rumen fermentation. These studies assess the impact of these acids on rumen fermentation parameters, microbial protein synthesis, and bacterial populations, contributing to a better understanding of animal digestive processes (Xin et al., 2020).
Cardiac Imaging and Evaluation
Various studies have explored the use of iodinated 2-Methylpentadecanoic acid derivatives for cardiac imaging. These compounds have been used to evaluate myocardial uptake in conditions like hypertrophic cardiomyopathy and for the detection of ischemic lesions in the heart. This research underscores the potential of these compounds in non-invasive cardiac diagnostics (Kawai et al., 2001).
Lymphatic System Imaging
2-Methylpentadecanoic acid derivatives, particularly those labeled with isotopes like Iodine-123, have been employed in imaging studies of the lymphatic system. These studies aim to localize lymphatic leakage sites, contributing significantly to the diagnosis and treatment of conditions like chylothorax (Takanami et al., 2012).
Eigenschaften
CAS-Nummer |
25354-92-1 |
|---|---|
Produktname |
2-Methylpentadecanoic acid |
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
2-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
XEFOHUNTIRSZAC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(C)C(=O)O |
Andere CAS-Nummern |
72000-71-6 25354-92-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



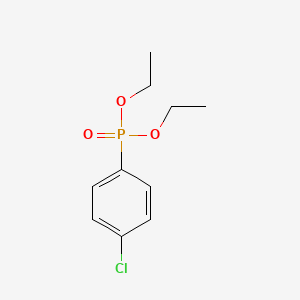
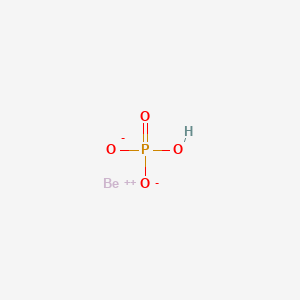
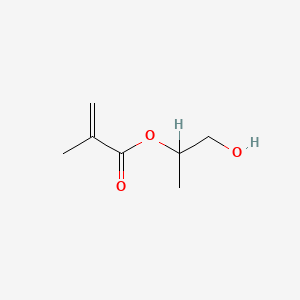
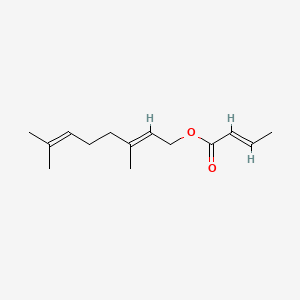
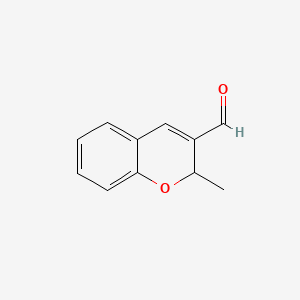
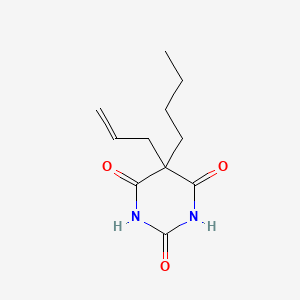
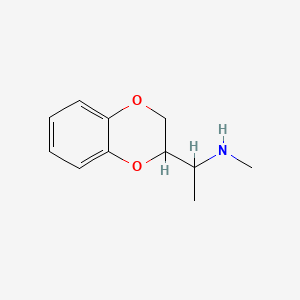
![3-[Butyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B1604947.png)
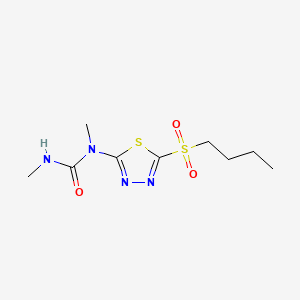
![3-[2,2-Dimethyl-1-oxo-3-[(1-oxo-2-propenyl)oxy]propoxy]-2,2-dimethylpropyl acrylate](/img/structure/B1604949.png)

